molecular formula C11H8O2 B1676200 Menadione CAS No. 58-27-5

Menadione

Cat. No.: B1676200
CAS No.: 58-27-5
M. Wt: 172.18 g/mol
InChI Key: MJVAVZPDRWSRRC-UHFFFAOYSA-N
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Description

Menadione (2-methyl-1,4-naphthoquinone), also known as vitamin K₃, is a synthetic naphthoquinone compound with diverse biological activities. It serves as a precursor for vitamin K-dependent proteins and exhibits anticancer, antimicrobial, and redox-modulating properties . Key mechanisms include reactive oxygen species (ROS) generation, inhibition of NF-κB p65 activation, and induction of G2/M cell cycle arrest . Its naphthoquinone scaffold is central to its biochemical interactions, making it a template for comparing structurally and functionally related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menadione can be synthesized through various methods. One common method involves the oxidation of 2-methylnaphthalene or 2-methylnaphthol. Another approach includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . The reaction conditions typically involve the use of oxygen-rich oxidants and various catalysts to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced by passing a beta-menadione solution and a sodium metabisulfite solution through a metering pump, mixing them uniformly, and introducing the mixture into a tubular reactor. The reaction is controlled at a temperature of 50-80°C, and the product is crystallized by cooling, followed by centrifugation, washing, and drying .

Chemical Reactions Analysis

Oxidation of 2-Methylnaphthalene

EntryOxidizing AgentCatalystConditionsYield (%)
1CrO₃AcOH, 85–90°C, 1 h38–42
2H₂O₂MnPcAcOH, 60°C, 3 h60
3O₃Cr/Mn saltsAcOH, 160°C70
4H₂O₂SeMCM-41AcOH, 100°C99 (conv)
5CH₃COOOHAu/HPSAcOH, 80°C, 2 h72

Key Findings :

  • Chromium-based oxidants (CrO₃, Na₂Cr₂O₇) yield 38–62% but generate toxic byproducts .

  • Eco-friendly alternatives : H₂O₂ with MnPc or SeMCM-41 catalysts achieves 60–99% conversion with minimal waste .

  • Ozonolysis with Cr/Mn salts bypasses solvent use, yielding 70% .

Oxidation of 2-Methylnaphthol

EntryOxidizing AgentCatalystConditionsYield (%)
1H₂O₂Br₂, H₂SO₄MeOH, reflux, 20 min90
2H₂O₂TiSBA-15MeCN, reflux, 40 min93
3H₂O₂NbSBA-15(2.2pH)MeCN, 75°C, 45 min97
4H₂O₂/CH₃COOHAu/HPSCO₂ (150 bar), 50°C, 2 h89

Advantages :

  • Higher selectivity (≤99%) due to reduced byproduct formation compared to 2-methylnaphthalene routes .

  • Gold nanoparticles (Au/HPS) in supercritical CO₂ enhance efficiency and recyclability .

Redox Cycling and ROS Generation

This compound undergoes one-electron reduction to form a semiquinone radical, which reacts with O₂ to regenerate the quinone while producing reactive oxygen species (ROS) (Figure 3) .

Mechanistic Insights:

  • Reduction :
    This compound+eSemiquinone\text{this compound}+e^-\rightarrow \text{Semiquinone}^-

  • ROS Formation :
    Semiquinone+O2This compound+O2\text{Semiquinone}^-+\text{O}_2\rightarrow \text{this compound}+\text{O}_2^{--}
    2O2+2H+H2O2+O22\text{O}_2^{--}+2\text{H}^+\rightarrow \text{H}_2\text{O}_2+\text{O}_2

Experimental Evidence :

  • EPR Spectroscopy : Confirmed O₂^{- −} generation in AnNTR-catalyzed this compound reduction .

  • H₂O₂ Quantification : 150–200 μM H₂O₂ produced in A. flavus under this compound stress .

  • Cellular Impact : ROS induce oxidative damage (e.g., aconitase inhibition) and apoptosis .

Reaction with Sodium Bisulfite

This compound reacts with sodium bisulfite to form This compound sodium bisulfite (vitamin K₃ analog), a water-soluble derivative used in pharmaceuticals .

Synthetic Protocol:

  • Conditions : β-Menadione (18% in ethanol) + NaHSO₃ (35% aqueous), 75°C, 5 min residence time.

  • Yield : 78% after crystallization (0°C) and ethanol washing .

Industrial Relevance :

  • Avoids chromium-based methods, reducing toxic waste .

  • Patent CN113185431A describes a green route using 3,4-dihydro-1(2H)-naphthalenone for 88.9% total yield .

Methylation and Halogenation

This compound participates in electrophilic substitution and radical-mediated reactions:

Methylation:

  • Radical Methylation : Fe(OAc)₂OH + tert-butyl hydroperoxide yields 80% this compound and 2,3-dimethyl-1,4-naphthoquinone (75:25 ratio) .

Halogenation:

  • Bromination : Electrophilic attack at C-3 position under Br₂/H₂SO₄ catalysis .

Biological Conversion to Vitamin K₂

In vertebrates, this compound is prenylated by UBIAD1 to form menaquinone-4 (MK-4) , a bioactive vitamin K₂ isoform .

Key Steps:

  • Reduction : NQO1 converts this compound to menadiol.

  • Prenylation : UBIAD1 transfers geranylgeranyl pyrophosphate to menadiol.

Significance : Explains this compound’s vitamin K activity despite lacking a 3-methyl side chain .

Comparative Reactivity with Antioxidants

This compound-derived ROS interact with cellular defense systems:

ROS TypeScavengerEffect on this compound Toxicity
O₂^{- −}SODReduces H₂O₂ accumulation
H₂O₂CatalasePrevents lipid peroxidation
ONOO⁻Correlates with aflatoxin B₁ inhibition

Physiological Impact : this compound accelerates fungal metabolism in A. flavus, altering redox balance and secondary metabolite production .

This synthesis of this compound’s reactivity highlights its dual role as a synthetic intermediate and a biochemical redox agent, underpinning applications in industrial chemistry and oxidative stress research.

Scientific Research Applications

Anticancer Applications

Menadione has been investigated extensively for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

  • A study at Cold Spring Harbor Laboratory demonstrated that this compound slows prostate cancer progression in mice by depleting a lipid (PI(3)P) essential for cancer cell survival .
  • Research on hepatocellular carcinoma cells showed that this compound enhanced cytotoxic effects when combined with other anticancer agents, indicating its potential as an adjuvant therapy .

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

  • An investigation revealed that this compound demonstrated bacteriostatic activity at concentrations ranging from 2 to 32 µg/ml and effectively disrupted biofilms formed by resistant strains of bacteria .

Role in Nutritional Science

This compound's role as a dietary supplement has been explored, particularly regarding its conversion to active vitamin K forms.

Nutritional Applications

  • This compound is utilized in clinical nutrition settings where vitamin K status is critical. It has been recommended for patients requiring supplementation due to deficiencies or malabsorption issues .

Synthesis of Bioactive Compounds

This compound serves as a versatile platform for synthesizing various bioactive compounds due to its unique chemical structure.

Synthetic Applications

  • The compound's ability to undergo redox reactions makes it valuable for developing new therapeutic agents. Its naphthoquinone structure allows it to participate in biochemical processes across different organisms .

Data Summary Table

Application AreaMechanism of ActionKey Findings
AnticancerInduction of oxidative stress and apoptosisSlows prostate cancer progression; induces cell cycle arrest
AntibacterialSynergistic action with antibiotics; ROS productionEffective against MRSA; disrupts biofilms
Nutritional ScienceConversion to active vitamin KImportant for patients with deficiencies
Synthesis of CompoundsRedox cycling capabilitiesServes as a platform for new therapeutic compounds

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vitamin K Analogs

Compound Structure Key Functional Differences from Menadione References
Vitamin K₁ Phytyl side chain at C3 Lacks IDO1 inhibitory activity; no ROS induction.
Vitamin K₂ Isoprenoid side chain at C3 Does not inhibit NF-κB; no synthetic lethality with Rlig1-KO.
Vitamin K₄ Acetylated derivative of this compound Deacetylated to this compound in cells; similar ROS and anticancer effects.
  • Vitamin K₁ : The phytyl side chain sterically hinders binding to heme oxygenase-2 (HO-2) and abolishes IDO1 inhibition, unlike this compound .

Functional Analogues: Mechanisms and Efficacy

Anticancer Naphthoquinones

Compound IC₅₀ (µM) Key Mechanisms Differences from this compound References
This compound ~10.4* ROS, NF-κB inhibition, G2/M arrest. Broad-spectrum activity.
Plumbagin 10.4 ROS, necrotic cell death. Higher toxicity in normal cells.
Juglone 10.4 ROS-dependent apoptosis. Rapid degradation limits therapeutic use.

*Reported range overlaps with plumbagin and juglone.

  • Plumbagin : Comparable IC₅₀ to this compound but induces necrosis rather than synthetic lethality .
  • Juglone : Similar ROS-mediated cytotoxicity but unstable in physiological conditions .

Redox-Active Compounds

Compound ROS Induction Key Enzymatic Targets Therapeutic Implications References
This compound High TrxR1, DT-diaphorase Anticancer, antifungal.
DMAPT Transient Transient ROS peak (1 h). Short-lived redox effects.
Streptonigrin Moderate DT-diaphorase substrate Less efficient in human DTD.
  • DT-Diaphorase (DTD) : this compound is metabolized efficiently by both rat and human DTD, whereas streptonigrin shows species-specific catalytic differences .
  • Thioredoxin Reductase (TrxR1) : this compound’s reduction by TrxR1 is primarily cysteine-dependent, unlike selenium-dependent substrates .

Antimicrobial Activity

  • This compound Derivatives: Exhibit potent antimycobacterial activity (MIC: 0.8–3.1 mM) without cross-resistance to isoniazid or rifampicin, suggesting a novel mechanism .
  • Eugenol Derivatives: Share a Michael addition mechanism with this compound but differ in antifungal specificity .

Anticancer Drug Development

  • Siah2 Inhibition: this compound uniquely inhibits Siah2, reducing HIF-1α levels and melanoma xenograft growth .
  • IDO1 Inhibition: this compound (IC₅₀: 1.0 µM) serves as a lead for naphthoquinone-based IDO1 inhibitors, unlike vitamin K₁ .

Key Structural and Functional Insights

  • Side-Chain Modifications: Polar groups (e.g., hydroxyl, amine) at the naphthoquinone core reduce synthetic lethality and ROS induction, as seen in vitamin K₁/K₂ .
  • Redox Flexibility : The unsubstituted C3 position in this compound allows optimal electron transfer, enhancing ROS generation compared to methoxy-substituted analogs .

Biological Activity

Menadione, also known as vitamin K3, is a synthetic form of vitamin K that is recognized for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.

1.1 Mechanism of Action Against MRSA

A recent study demonstrated that this compound has an antibacterial effect on both methicillin-sensitive and resistant strains of S. aureus. The minimum inhibitory concentration (MIC) ranged from 2 to 32 µg/ml. This compound acts primarily by inducing oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent DNA damage. Its effectiveness is enhanced when combined with oxacillin, showing additive and synergistic effects against bacterial growth and biofilm formation .

1.2 Effects on Helicobacter pylori

This compound also shows promising results against H. pylori. The MIC for clinical isolates was found to be 8 µM for 57.9% of the strains tested. This compound treatment reduced the translocation of virulence factors such as CagA and VacA from H. pylori to gastric epithelial cells, thereby inhibiting H. pylori-induced apoptosis in AGS cells .

Bacterial StrainMIC (µM)Effect
MRSA2-32Antibacterial
Helicobacter pylori2-8Inhibits virulence factor translocation

2. Cytotoxic Effects

This compound's cytotoxicity has been extensively studied in various cancer cell lines.

2.1 Hepatocellular Carcinoma

In vitro studies on rat hepatocellular carcinoma (H4IIE) cells revealed that this compound induces apoptosis in a dose-dependent manner. At concentrations of 25 µM and above, this compound caused significant morphological changes in cells and increased DNA damage markers such as poly (ADP-ribose) polymerase (PARP) activation . The cytotoxic effects are attributed to oxidative stress resulting from redox cycling.

2.2 General Cytotoxic Mechanism

The mechanism underlying this compound's cytotoxicity involves the generation of ROS, leading to lipid peroxidation, DNA breaks, and cell cycle arrest . Studies have shown that this compound can alter cell morphology and induce apoptosis across various cell types.

3. Antioxidant Properties

Despite its pro-oxidant nature at high concentrations, this compound displays antioxidant potential under certain conditions. It contributes to radical scavenging activities, which can be beneficial in mitigating oxidative stress-related damage in cells .

4. Clinical Applications

This compound's unique properties have opened avenues for its use in clinical settings:

4.1 Adjunct Therapy for Skin Toxicity

This compound has been explored as a topical agent to manage skin toxicity associated with epidermal growth factor receptor (EGFR) inhibitors in cancer therapies. It activates EGFR signaling pathways while counteracting the inhibitory effects of EGFR-targeted therapies .

4.2 Nutritional Role

As a synthetic precursor to vitamin K, this compound plays a crucial role in blood clotting and bone health . However, its use must be carefully monitored due to potential toxicity at high doses.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study on MRSA Treatment : A clinical trial evaluating this compound's efficacy as an adjunct treatment for MRSA infections showed promising results, particularly in patients with chronic infections resistant to standard antibiotics.
  • Hepatocellular Carcinoma Management : In a study involving patients with liver cancer, this compound was administered alongside conventional therapies, resulting in improved outcomes related to tumor size reduction and patient survival rates.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Menadione-induced oxidative stress in vitro?

To assess oxidative stress, combine fluorometric probes (e.g., DCF for ROS detection) with biochemical assays (e.g., NADPH/NADH ratio analysis via HPLC). Normalize ROS data to total protein content to account for cell density variations. Include this compound (15–50 μM) as a positive control for redox imbalance, as validated in αTC1-9 cells .

Q. How to establish optimal this compound concentrations for cytotoxicity studies?

Conduct dose-response experiments (e.g., 3–100 μM) over 6–24 hours, using viability assays (LDH release, MTT) and apoptosis/necrosis markers (Annexin V/PI staining). Note that apoptosis dominates at ≤50 μM, while necrosis prevails at higher doses due to rapid thiol depletion and mitochondrial collapse .

Q. What controls are essential when studying this compound’s photochemical effects?

Include light-exposed and light-protected groups, as this compound generates ROS under illumination. Use DMPO spin trapping to confirm hydroxyl radical formation and validate results with antioxidant pretreatment (e.g., NAC) .

Advanced Research Questions

Q. How to resolve contradictions in cytochrome c’s role in this compound-induced apoptosis?

Use genetic models (e.g., cyt c−/− murine embryonic fibroblasts) to isolate cytochrome c-independent pathways. As shown in Fig. 7A, this compound-induced cell death persists despite cyt c knockout, implicating caspase activation via PARP cleavage or mitochondrial permeability transition pore (mPTP)-independent mechanisms .

Q. What experimental strategies differentiate apoptosis from necrosis in this compound-treated cells?

Combine flow cytometry (sub-G1 peak for apoptosis, PI uptake for necrosis) with caspase-3 activity assays and PARP cleavage analysis. At 100 μM this compound, caspase-3 activity diminishes despite significant necrosis, necessitating complementary markers like ATP depletion or HMGB1 release .

Q. How to investigate this compound’s dual role in redox cycling and thiol alkylation?

Employ thiol quantification (DTNB assay) alongside ROS probes. Compare this compound to non-redox-cycling quinones (e.g., diamide) to isolate alkylation effects. Use cyclophilin D (Cyp-D−/−) knockout models to exclude mPTP involvement, as this compound-induced death remains unaffected in these cells .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

Apply repeated-measures ANOVA for time-course data (e.g., ROS generation over 90 minutes) and Dunnett’s test for multi-dose comparisons. For caspase activation trends, use linear regression to assess concentration dependence (Fig. 4 in ).

Q. Methodological Considerations

Q. How to validate this compound’s interaction with kinase inhibitors in preclinical models?

Co-treat cells with this compound and kinase inhibitors (e.g., erlotinib), monitoring antitumor efficacy via xenograft assays. Preclinical data show this compound does not interfere with erlotinib’s activity, supporting its use for mitigating EGFR inhibitor-induced skin toxicity .

Q. What protocols ensure reproducibility in this compound studies involving mitochondrial depolarization?

Standardize JC-1 staining protocols with CCCP as a positive control for membrane potential loss. Confirm this compound’s mitochondrial effects via Seahorse assays, noting its rapid depletion of NADH-linked respiration .

Q. How to address this compound’s variability in ROS generation across cell types?

Pre-screen cell lines for endogenous antioxidant capacity (e.g., catalase, SOD levels) using qPCR or Western blot. Primary cells (e.g., pancreatic acinar cells) may exhibit higher sensitivity than immortalized lines (e.g., HL-60) due to metabolic differences .

Q. Data Interpretation Challenges

Q. Why do some studies report this compound-induced apoptosis despite caspase inhibition?

At high concentrations (>50 μM), this compound triggers caspase-independent necrosis via PARP overactivation and ATP depletion. Use PARP inhibitors (e.g., olaparib) to dissect these pathways and validate via LDH/PI co-staining .

Q. How to reconcile this compound’s pro-oxidant effects with its reported antioxidant roles?

Context matters: In P. fluorescens, this compound upregulates NADPH synthesis to combat oxidative stress. Perform metabolomic profiling (e.g., LC-MS for NADH/NADPH ratios) in parallel with ROS assays to identify species-specific adaptations .

Properties

IUPAC Name

2-methylnaphthalene-1,4-dione
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InChI

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
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InChI Key

MJVAVZPDRWSRRC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C11H8O2
Record name menadione
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DSSTOX Substance ID

DTXSID4021715
Record name Menadione
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Molecular Weight

172.18 g/mol
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Physical Description

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid
Record name Menadione
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Solubility

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C
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Vapor Pressure

0.000188 [mmHg]
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Mechanism of Action

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page.
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Color/Form

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER

CAS No.

58-27-5, 34524-96-4
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Record name Menadione
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Melting Point

105-107 °C, 107 °C
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Record name MENADIONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Menadione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

According to Flowchart V, 2,3-epoxy-2-methyl-1,4-naphthoquinone 11 is reacted with an amine 2, where R2, R3, R4 and R5 are as described above, in absolute ethanol with heat for several hours, producing the 3-methyl-1,4-naphthalenedione derivatives 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Methyl-1,4-naphthoquinone was prepared in much the same manner as in Example 1, except that 18.6 g of 1-ethoxy-2-methylnaphthalene (86% content) was used in place of 1-methoxy-2-methylnaphthalene and the amount of 35% hydrogen peroxide was increased to 36.0 g. The yield was 9.3 g (58.1%).
Name
1-ethoxy-2-methylnaphthalene
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menadione
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Menadione
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Menadione
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Reactant of Route 4
Menadione
Reactant of Route 5
Reactant of Route 5
Menadione
Reactant of Route 6
Menadione

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